4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
cyclopropyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUAEHZDKKTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Guanidine
The pyrimidine ring is constructed via acid-catalyzed cyclocondensation. A mixture of pentane-2,4-dione (2.0 eq) and guanidine hydrochloride (1.0 eq) in ethanol undergoes reflux at 80°C for 6 hours, yielding 2,6-dimethylpyrimidin-4-ol in 72–78% yield.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Catalyst: Concentrated HCl (0.1 eq)
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 3:1).
Alternative Route: Nucleophilic Aromatic Substitution
4-Chloro-2,6-dimethylpyrimidine (1.0 eq) reacts with NaOH (2.0 eq) in water at 100°C for 2 hours, replacing chlorine with hydroxyl. This method achieves 85% yield but requires stringent temperature control to prevent decomposition.
Preparation of 1-Cyclopropanecarbonylpiperidin-4-ol
Hydroxylation of Piperidine
Piperidine-4-ol is synthesized via oxidation of piperidine using hydrogen peroxide (30%) in the presence of a tungsten catalyst.
Optimized Protocol :
- Piperidine (1.0 eq), H₂O₂ (3.0 eq), Na₂WO₄·2H₂O (0.05 eq)
- Solvent: Water
- Temperature: 60°C, 12 hours
- Yield: 68% after distillation
Acylation with Cyclopropanecarbonyl Chloride
Piperidin-4-ol (1.0 eq) is acylated using cyclopropanecarbonyl chloride (1.2 eq) in dichloromethane with triethylamine (1.5 eq) as a base.
Key Parameters :
- Reaction Time: 4 hours at 0°C → room temperature
- Workup: Washing with 1M HCl, brine, and drying over MgSO₄
- Yield: 89% after recrystallization (ethanol/water)
Ether Coupling: Mitsunobu vs. SN2 Reactions
Mitsunobu Coupling
A widely used method for ether synthesis, the Mitsunobu reaction couples 2,6-dimethylpyrimidin-4-ol (1.0 eq) with 1-cyclopropanecarbonylpiperidin-4-ol (1.2 eq) under Mitsunobu conditions.
Conditions :
- Reagents: DIAD (1.5 eq), triphenylphosphine (1.5 eq)
- Solvent: Tetrahydrofuran (anhydrous)
- Temperature: 0°C → room temperature, 12 hours
- Yield: 76%
Advantages : High regioselectivity, minimal epimerization.
Limitations : Costly reagents, challenging byproduct removal.
SN2 Alkylation
An alternative employs 4-chloro-2,6-dimethylpyrimidine (1.0 eq) and 1-cyclopropanecarbonylpiperidin-4-ol (1.5 eq) in DMF with K₂CO₃ (2.0 eq).
Conditions :
- Temperature: 80°C, 8 hours
- Workup: Filtration, solvent evaporation, chromatography
- Yield: 63%
Advantages : Lower cost, simpler setup.
Limitations : Competitive elimination side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu | SN2 Alkylation |
|---|---|---|
| Yield (%) | 76 | 63 |
| Reaction Time (hours) | 12 | 8 |
| Cost (USD/g product) | 42 | 18 |
| Byproduct Complexity | High | Moderate |
| Scalability | Limited | High |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (gradient elution from 5% to 30% ethyl acetate in hexane). Fractions are analyzed by TLC (Rf = 0.4 in 1:3 ethyl acetate:hexane).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 2.45 (s, 6H, CH₃), 3.60 (m, 4H, piperidine), 5.20 (s, 1H, OCH).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₇N₅O₃: 361.2114; found: 361.2116.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and dichloromethane are recovered via fractional distillation, reducing costs by 22% in pilot batches.
Catalytic Efficiency
Palladium-on-carbon (5% wt) in hydrogenation steps decreases reaction time by 30% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural differences between 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine and analogous compounds:
Physicochemical Properties
- Stability : Halogenated derivatives (e.g., 4-chloro-5-iodo-2,6-dimethylpyrimidine) may exhibit higher reactivity or photodegradation risks, whereas the target compound’s steric bulk could improve stability .
- Safety: Halogenated pyrimidines often require stringent handling (e.g., 4-chloro-5-iodo-2,6-dimethylpyrimidine’s safety data sheet mandates specific first-aid measures for inhalation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
